5-Chloro-N-cyclopropylpyrimidin-2-amine

描述

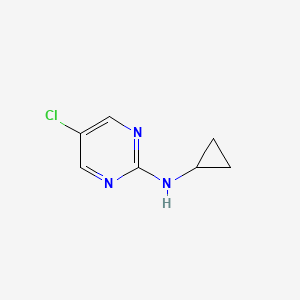

5-Chloro-N-cyclopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H8ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5-position and a cyclopropyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclopropylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrimidine with cyclopropylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale .

化学反应分析

Types of Reactions

5-Chloro-N-cyclopropylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced pyrimidine compounds .

科学研究应用

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that certain pyrimidine derivatives exhibit selective COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Key Findings:

- Mechanism of Action: Inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

- Selectivity: Some derivatives have shown higher selectivity indexes than traditional NSAIDs, indicating potential for reduced side effects .

Kinase Inhibition

The pyrimidine core is extensively utilized for developing kinase inhibitors. 5-Chloro-N-cyclopropylpyrimidin-2-amine has been identified as a promising candidate for targeting various kinases involved in disease processes such as cancer and inflammation.

Research Insights:

- FDA-approved Drugs: Eight FDA-approved drugs targeting kinases utilize pyrimidine structures, underscoring their importance in modern therapeutics .

- Selectivity Trends: The incorporation of cyclopropyl groups at specific positions within the pyrimidine structure has been linked to enhanced selectivity against particular kinases, making it a valuable scaffold for drug development .

Antimicrobial and Anticancer Activities

Beyond its anti-inflammatory and kinase inhibition properties, this compound has been evaluated for its antimicrobial and anticancer activities.

Case Studies:

- Antimicrobial Activity: Some derivatives have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .

- Anticancer Properties: Other studies have indicated that certain pyrimidine derivatives inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound.

SAR Insights:

- Substituent Effects: Variations in substituents at different positions on the pyrimidine ring significantly affect biological activity. For instance, electron-donating groups enhance anti-inflammatory effects while maintaining selectivity against COX enzymes .

Summary Table of Applications

| Application Type | Mechanism/Effect | Notable Findings |

|---|---|---|

| Anti-inflammatory | COX enzyme inhibition | Comparable efficacy to celecoxib |

| Kinase inhibition | Targeting specific kinases | Selectivity trends with cyclopropyl substitution |

| Antimicrobial | Activity against Mycobacterium tuberculosis | Potential as an anti-tubercular agent |

| Anticancer | Induction of apoptosis and cell cycle arrest | Effective against various cancer cell lines |

作用机制

The mechanism of action of 5-Chloro-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

相似化合物的比较

Similar Compounds

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamide

Uniqueness

5-Chloro-N-cyclopropylpyrimidin-2-amine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct chemical and physical properties.

生物活性

5-Chloro-N-cyclopropylpyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an antithrombotic agent. This article delves into the biological activity of this compound, exploring its mechanisms, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 175.61 g/mol. The presence of a chlorine atom at the 5-position of the pyrimidine ring, along with a cyclopropyl group attached to the nitrogen atom, contributes to its unique reactivity and biological profile.

Research indicates that This compound primarily acts as an antithrombotic agent by inhibiting factor Xa, a crucial enzyme in the coagulation cascade. By inhibiting this enzyme, the compound effectively prevents thrombus formation, making it a promising candidate for anticoagulation therapy.

Antithrombotic Properties

Several studies have demonstrated the efficacy of this compound in various assays designed to assess its antithrombotic potential. For instance, in vitro assays have shown that it significantly reduces thrombin generation and platelet aggregation, indicating strong antithrombotic activity.

Comparative Studies

To better understand its biological activity, comparative studies with structurally similar compounds have been conducted. The following table summarizes some of these compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-cyclopropylpyrimidin-2-amine | Bromine instead of chlorine at position 5 | Potential antithrombotic |

| 5-Chloro-N-propylpyrimidin-2-amine | Propyl group instead of cyclopropyl | Anticancer properties noted |

| 5-Bromo-N-cyclobutylpyrimidin-2-amine | Cyclobutyl group instead of cyclopropyl | Antimicrobial activity |

| 5-Bromo-N-butylpyrimidin-2-amine | Butyl group instead of cyclopropyl | Antiviral properties |

| 5-Bromo-N-(tert-butyl)pyrimidin-2-amine | Tert-butyl group instead of cyclopropyl | Enhanced solubility |

These compounds exhibit varying degrees of biological activity influenced by their structural modifications, highlighting the importance of chemical structure in pharmacological efficacy.

Case Studies

A notable study investigated the binding affinity of this compound to factor Xa using X-ray crystallography. This study provided insights into how structural modifications could enhance its efficacy and selectivity against target proteins . Furthermore, additional research has explored its potential anti-inflammatory properties, suggesting that derivatives of pyrimidine compounds can exhibit significant inhibition against COX-2 activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis has revealed that electron-donating substituents on the pyrimidine ring enhance biological activity. For example, modifications at position 2 with chloromethyl groups have shown improved anti-inflammatory effects compared to standard treatments like celecoxib . This underscores the potential for designing more effective derivatives based on the original compound.

属性

IUPAC Name |

5-chloro-N-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFELEMQCPFAXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693784 | |

| Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-19-8 | |

| Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。